2-(3-Bromo-1H-pyrazol-1-yl)ethanamine
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.comnih.gov This is due to its ability to engage in various biological interactions and its synthetic accessibility. ijrpr.comresearchgate.net Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. ijrpr.comresearchgate.net The structural versatility of the pyrazole ring allows for fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical for the development of effective therapeutic agents. ijrpr.com
The importance of the pyrazole moiety is underscored by its presence in a number of FDA-approved drugs. researchgate.net For instance, Celecoxib is a well-known anti-inflammatory drug, while Ruxolitinib is used in the treatment of myelofibrosis. nih.gov The development of such drugs has fueled further exploration into novel pyrazole derivatives. Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, have facilitated the efficient production of a diverse library of pyrazole-based compounds for biological screening. mdpi.com
Rationale for In-depth Investigation of 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine Structure and Reactivity
The specific compound, this compound, combines several structural features that make it a compelling subject for detailed investigation. The pyrazole core provides a stable, aromatic platform that is amenable to further functionalization. The bromo-substituent at the 3-position is a key feature, as halogen atoms can significantly influence a molecule's electronic properties and can serve as a handle for further chemical transformations, such as cross-coupling reactions.
The ethanamine side chain at the N1 position of the pyrazole ring is of particular interest in medicinal chemistry. The presence of a basic amino group can be crucial for forming salt derivatives with improved solubility and for establishing key interactions with biological targets, such as the active sites of enzymes. Specifically, the pyrazole-ethanamine scaffold is recognized as a valuable pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.gov The investigation into the structure and reactivity of this compound is therefore driven by its potential as a building block for the synthesis of novel, biologically active molecules.
Overview of Current Research Landscape Pertaining to Pyrazole-1-yl-ethanamine Scaffolds
The pyrazole-1-yl-ethanamine scaffold is a recurring motif in the design of compounds targeting various biological pathways. Research in this area is active, with a focus on developing selective and potent inhibitors of protein kinases. nih.gov For example, derivatives of this scaffold have been explored as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and certain cancers. nih.gov
The synthesis of pyrazole-1-yl-ethanamine derivatives often involves the N-alkylation of a pyrazole ring with a suitable two-carbon electrophile bearing a protected amine or a precursor group. mdpi.com The choice of substituents on the pyrazole ring and the nature of the ethanamine side chain are critical for modulating the biological activity and selectivity of the final compounds. While specific research on this compound is not extensively published in peer-reviewed literature, the broader interest in the pyrazole-1-yl-ethanamine scaffold suggests its potential as a valuable intermediate in drug discovery programs. The commercial availability of this compound and its hydrochloride salt further indicates its utility as a starting material for the synthesis of more complex molecules.
Chemical Data of this compound
| Property | Value |
| Molecular Formula | C5H8BrN3 |
| Molecular Weight | 190.04 g/mol |
| CAS Number | 1354704-51-0 |
Representative Spectroscopic Data of a Related Compound
| Spectroscopic Data (for 2-(3-Bromo-1H-pyrazol-1-yl)pyridine) | |
| IUPAC Name | 2-(3-bromopyrazol-1-yl)pyridine |
| Molecular Formula | C8H6BrN3 |
| Molecular Weight | 224.06 g/mol |
| SMILES | C1=CC=NC(=C1)N2C=CC(=N2)Br |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c6-5-1-3-9(8-5)4-2-7/h1,3H,2,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWJPUPXBHSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromo 1h Pyrazol 1 Yl Ethanamine
Historical Perspectives on 1-Substituted Pyrazole (B372694) Synthesis
The foundational method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. organic-chemistry.org This classical approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This method is a simple and rapid way to obtain polysubstituted pyrazoles. organic-chemistry.org The reaction of a β-diketone with hydrazine can, however, lead to a mixture of two regioisomers if the dicarbonyl compound is unsymmetrical and a substituted hydrazine is used. organic-chemistry.org Historically, obtaining the desired N-substituted pyrazole often involved synthesizing the N-unsubstituted pyrazole first using inexpensive hydrazine, followed by an N-alkylation step, which was often more practical for industrial applications. google.com
Contemporary Synthetic Strategies for 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine
Modern synthetic chemistry offers a diverse toolkit for constructing substituted pyrazoles with greater control and efficiency. These methods include modifications of classical cyclocondensations, cycloaddition reactions, and highly efficient multicomponent reactions.
Cyclocondensation remains a cornerstone of pyrazole synthesis, involving the reaction of a binucleophile, like hydrazine, with a 1,3-dielectrophile. beilstein-journals.org This strategy can be adapted for the synthesis of this compound by carefully selecting precursors that contain the necessary bromo and ethanamine moieties.
The reaction of 1,3-dicarbonyl compounds with hydrazines is the most classic and common method for forming the pyrazole ring. nih.gov To synthesize the target molecule, one could hypothetically react a brominated 1,3-dicarbonyl precursor, such as 2-bromo-1,3-propanedial or its equivalent, with (2-aminoethyl)hydrazine. The use of a protected version of (2-aminoethyl)hydrazine would likely be necessary to ensure selective reaction at the hydrazine nitrogens. The regioselectivity of the cyclization would be a critical factor to control in order to obtain the desired 3-bromo isomer. Innovations in this area include the in situ generation of the 1,3-dicarbonyl compound from a ketone and an acid chloride, which is then immediately reacted with hydrazine in a one-pot procedure. nih.gov
Table 1: Examples of Reagents for Pyrazole Synthesis via 1,3-Dicarbonyl Cyclocondensation
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Type |
|---|---|---|
| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethylpyrazole |
| Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| (2-Aminoethyl)hydrazine (protected) | 2-Bromo-1,3-propanedial | This compound (hypothetical) |
An alternative to 1,3-dicarbonyls, α,β-unsaturated ketones and aldehydes also serve as effective 1,3-dielectrophilic partners for hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.org The reaction between chalcones (1,3-diaryl-α,β-unsaturated ketones) and hydrazine derivatives is a well-documented route to pyrazoles and pyrazolines. koreascience.kr For the target compound, a potential precursor could be a β-bromo-α,β-unsaturated carbonyl compound. Its reaction with a protected (2-aminoethyl)hydrazine would undergo a sequence of Michael addition followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity of the initial addition of the substituted hydrazine to the unsaturated system is a key consideration in this approach. nih.gov
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, typically an alkyne or an alkene. wikipedia.orgnih.gov
To form a 3-bromopyrazole scaffold using this method, one could react a diazo compound with a bromo-substituted alkyne. For instance, the reaction of diazomethane (B1218177) with bromoacetylene could, in principle, yield 3-bromopyrazole. Alternatively, diazo compounds generated in situ from N-tosylhydrazones can react with alkynes to regioselectively produce pyrazoles. beilstein-journals.org The introduction of the N1-ethanamine substituent is typically performed in a subsequent alkylation step, as incorporating it directly into the cycloaddition precursors is complex. This atom-economic strategy is highly valued for its ability to rapidly build molecular complexity. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have gained significant traction for the synthesis of complex molecules like substituted pyrazoles. mdpi.com These reactions are prized for their efficiency, atom economy, and operational simplicity. nih.govrsc.org
While a specific MCR for this compound is not prominently documented, one can devise a potential strategy based on known MCRs for pyrazoles. For example, a three-component reaction between a hydrazine, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can yield highly substituted 5-aminopyrazoles. rsc.org A hypothetical MCR could involve (2-aminoethyl)hydrazine (protected), an aldehyde, and a brominated active methylene compound. Another approach involves the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from a hydrazine, an enaminone, and an aryl halide, although this would require subsequent modification to achieve the desired substitution pattern. nih.gov
Table 2: Comparison of Synthetic Strategies for Pyrazole Derivatives
| Synthetic Strategy | Key Precursors | Advantages | Key Challenges |
|---|---|---|---|
| Cyclocondensation | Hydrazine, 1,3-Dicarbonyl/α,β-Unsaturated Ketone | Well-established, readily available precursors | Regioselectivity with unsymmetrical precursors |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne/Alkene | High atom economy, good for functionalized pyrazoles | Handling of diazo compounds, N1-substituent often added later |
| Multicomponent Reaction | 3+ components (e.g., hydrazine, aldehyde, ketoester) | High efficiency, step economy, diversity-oriented | Discovery of new reactions, control of selectivity |
Regioselective Functionalization Techniques for Bromo-Pyrazole Core
The synthesis of bromo-substituted pyrazoles with high regioselectivity is a critical step in forming the core of this compound. Achieving the desired 3-bromo substitution requires specific strategies to control the position of bromination on the pyrazole ring.
One effective method involves a photocatalytic three-component cascade reaction using readily available enaminones, hydrazines, and carbon tetrabromide (CBr4) as the bromine source. organic-chemistry.org This process, facilitated by a photocatalyst like fac-Ir(ppy)3, proceeds through a radical-mediated pathway, involving intermediate cyclization followed by bromination to yield 4-bromo-substituted pyrazoles. organic-chemistry.org While this method produces 4-bromo-pyrazoles, it highlights the potential of photocatalysis in regioselective functionalization.
For achieving substitution at different positions, including the 3-position, the reaction of 5-bromo enaminones with pyrazoles has been shown to produce N-alkylated pyrazoles with high regioselectivity through nucleophilic substitution of the bromine atom. rsc.org Furthermore, the treatment of N-allyl pyrazoles with N-bromosuccinimide (NBS) at room temperature can deliver 4-bromo-substituted pyrazoles, demonstrating a post-alkylation functionalization strategy. acs.org
A versatile one-pot procedure for synthesizing 3,5-disubstituted pyrazoles involves the reaction of phenylacetylene (B144264) with aromatic aldehydes, molecular iodine, and hydrazines. nih.gov This method proceeds with high regioselectivity and could be adapted for bromo-substituted starting materials. nih.gov Additionally, microwave-assisted synthesis has been employed for the C-4 bromination of pyrazoles using N-bromosuccinimide (NBS) in THF, achieving a 77% yield. dergipark.org.tr
Direct N-Alkylation Strategies for Ethanamine Moiety Attachment
The attachment of the ethanamine side chain to the pyrazole nitrogen, known as N-alkylation, is a pivotal step. The primary challenge is controlling the regioselectivity to ensure the alkyl group binds to the desired nitrogen atom (N1).
Direct N-alkylation is commonly achieved under basic conditions, where a base deprotonates the pyrazole nitrogen, followed by the addition of an alkyl halide electrophile. mdpi.comsemanticscholar.org For the synthesis of this compound, a reagent such as 1-(2-bromoethyl)pyrazole or a protected version would be used. Another approach involves the dehydrohalogenation of 1-(2-haloethyl)pyrazoles to form vinylpyrazoles, which could then be further functionalized. nih.gov For instance, the N-alkylation of pyrazole with dichloroethane followed by dehydrochlorination under phase transfer catalysis (PTC) conditions in water yields 1-vinylpyrazoles. nih.gov
Alternative methods to traditional alkylation include:
Mitsunobu Reaction : This reaction offers another route for N-alkylation. mdpi.comsemanticscholar.org
Transition Metal Catalysis : Palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes provides N-alkyl pyrazoles with excellent regioselectivity. acs.org Copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has proven favorable for alkylamines. nih.gov
Enzymatic Alkylation : Engineered enzymes have been used for the selective N-alkylation of pyrazoles with simple haloalkanes, offering unprecedented regioselectivity (>99%). nih.govnih.gov This biocatalytic method uses a dual-enzyme cascade to transfer alkyl groups from haloalkanes. nih.govnih.gov
Acid-Catalyzed Alkylation : A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst like camphorsulfonic acid (CSA) allows for the N-alkylation of pyrazoles under mild conditions, avoiding the need for strong bases or high temperatures. mdpi.comsemanticscholar.org This reaction provides good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key factors include the choice of solvents and catalysts, as well as temperature and pressure.
Influence of Solvents and Catalysts
The choice of solvent and catalyst significantly impacts the efficiency and regioselectivity of pyrazole synthesis and functionalization.
In the N-alkylation of pyrazoles, various basic-supported catalysts have been reported, such as CsF-Al2O3 and KOH-Al2O3. researchgate.net A study on pyrazole N-alkylation using different alkyl bromides found that dimethylformamide (DMF) as a solvent at 80°C with a pillared saponite (B12675438) impregnated with cesium carbonate as the catalyst gave the best results, leading to almost quantitative yields in short reaction times. researchgate.net For the photocatalytic synthesis of bromo-substituted pyrazoles, acetonitrile (B52724) was identified as the optimal solvent with fac-Ir(ppy)3 as the catalyst, achieving yields up to 81%. organic-chemistry.org
The regioselectivity of the reaction between fluoroalkyl ynones and binucleophiles to form pyrazoles can be controlled by the solvent choice; for example, a mixture of tetrahydrofuran-water favors a 1,4-addition of hydroxylamine, while aqueous methanol (B129727) leads to 1,2-addition products. researchgate.net
For direct N-alkylation of pyrazoles with primary amines, DMF is a commonly used solvent. nih.govresearchgate.net Phase Transfer Catalysis (PTC) without a solvent is another effective method for the N-alkylation of pyrazole. researchgate.net
| Reaction Type | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Cesium Carbonate on Saponite | DMF | ~99% | researchgate.net |
| Photocatalytic Bromination | fac-Ir(ppy)3 | Acetonitrile | up to 81% | organic-chemistry.org |
| N-Alkylation with Trichloroacetimidate | Camphorsulfonic Acid (CSA) | 1,2-DCE | up to 77% | semanticscholar.org |
| Microwave-Assisted Bromination | N-Bromosuccinimide (NBS) | THF | 77% | dergipark.org.tr |
Temperature and Pressure Effects on Reaction Kinetics
Temperature and pressure are fundamental parameters that control reaction kinetics and product distribution. For the N-alkylation of pyrazoles catalyzed by basic modified molecular sieves, the optimal temperature was found to be 80°C. researchgate.net In contrast, gas-phase flow N-alkylation reactions using crystalline aluminosilicate (B74896) or aluminophosphate catalysts are typically carried out at much higher temperatures, generally ranging from 150 to 400°C, with a preferred range of 200 to 350°C. google.com
In microwave-assisted synthesis, temperature can be precisely controlled. For example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was conducted at 70°C under 2.2 bar pressure. dergipark.org.tr The synthesis of N-substituted pyrazoles from primary amines was optimized at 85°C. nih.gov Theoretical studies on the synthesis of pyrazoles often include thermodynamic corrections at specific temperatures, such as 353 K (80°C), to understand the reaction mechanism better. researchgate.net The alkylation of 4-tert-butylphenol (B1678320) with propargyl bromide showed that reaction conditions, including temperature, can influence isomerization pathways. nih.gov
| Reaction | Catalyst/System | Temperature | Pressure | Key Finding | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Cesium-Saponite | 80°C | Atmospheric | Optimal temperature for high yield. | researchgate.net |
| Gas Phase N-Alkylation | Crystalline Aluminosilicate | 200-350°C | - | Required for gas-phase flow reaction. | google.com |
| Microwave Synthesis | Microwave Irradiation (100W) | 70°C | 2.2 bar | Controlled conditions for specific product synthesis. | dergipark.org.tr |
| N-Alkylation of Primary Amines | - | 85°C | Atmospheric | Optimized for yield of N-substituted pyrazoles. | nih.gov |
Advanced Synthetic Techniques: Microwave, Ultrasound, and Mechanochemistry
Advanced synthetic techniques offer significant advantages over conventional methods, including shorter reaction times, higher yields, and improved sustainability. rsc.org
Microwave-assisted synthesis is a prominent technique for preparing pyrazole derivatives. rsc.orgdergipark.org.tr It has been used to accelerate various reactions, including the condensation of hydrazines with β-ketoesters or β-ketonitriles. researchgate.netpsu.eduscielo.br This method is noted for its efficiency, significantly reducing reaction times while maintaining moderate temperatures. rsc.org For example, a solvent-free synthesis of pyrazolones under microwave irradiation provides a rapid and greener one-pot approach with high regioselectivity. researchgate.netscielo.br Microwave heating has also been successfully applied to synthesize 5-aminopyrazoles and in the multi-step synthesis of complex molecules like the p38α inhibitor BIRB 796. psu.eduyoutube.com
Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves, often eliminating the need for conventional heating. nih.gov This method can reduce energy consumption, reaction times, and solvent usage. nih.gov A catalyst-free, one-pot synthesis of pyrazoles has been developed using ultrasound irradiation in water, which avoids traditional chromatography and purification steps while affording high conversion selectivity with no byproducts. nih.gov
Mechanochemistry , while less common, offers distinct advantages in terms of sustainability. rsc.org A solvent-free, two-step mechanochemical synthesis of polysubstituted pyrazoles has been described, starting from simple substrates and proceeding with moderate-to-high regioselectivity. researchgate.netnih.gov
Purification Techniques for Isolation of this compound
The final stage in the synthesis is the isolation and purification of the target compound. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.
Silica (B1680970) gel flash column chromatography is a widely used method for purifying N-alkyl pyrazole products. mdpi.com The general procedure involves diluting the reaction mixture with a solvent like ethyl acetate, washing with saturated aqueous sodium bicarbonate and brine, drying the organic layer, and then concentrating it before purification on a silica gel column. mdpi.com
Recrystallization is another effective technique, particularly for obtaining highly pure crystalline solids. For instance, an N-pyrazole carbamate (B1207046) was purified by rigorous recrystallization. psu.edu
In many modern synthetic protocols, particularly those employing green chemistry principles like ultrasound-assisted synthesis in water, the need for extensive purification is minimized. nih.govresearchgate.net Often, a simple work-up procedure is sufficient, where the product may be isolated by filtration and washing, avoiding the need for chromatography. nih.gov For reactions that result in high yields and selectivity, purification can sometimes be as straightforward as separating water from the reaction solution, which is advantageous as it avoids by-products like salts that can complicate conventional methods. google.com
Advanced Spectroscopic and Crystallographic Characterization of 2 3 Bromo 1h Pyrazol 1 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with multidimensional correlation experiments, a complete picture of the atomic framework and spatial arrangement can be assembled.
¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Patterns
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine, distinct signals are expected for the protons on the pyrazole (B372694) ring and the ethanamine side chain.
The pyrazole ring features two aromatic protons, H4 and H5. These protons are expected to appear as doublets due to coupling with each other. Based on data from similar pyrazole derivatives, the H5 proton, being adjacent to a nitrogen atom, would likely resonate further downfield than the H4 proton, which is adjacent to the bromine-substituted carbon. mdpi.com
The ethanamine side chain consists of two methylene (B1212753) groups (-CH₂-CH₂-). These would appear as two triplets, as the protons on each carbon are coupled to the protons on the adjacent carbon. The methylene group attached to the pyrazole nitrogen (N1) is expected to be more deshielded and thus appear at a lower field than the terminal methylene group attached to the amino group (-NH₂). The primary amine group itself (-NH₂) would typically present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H5 (Pyrazole) | ~7.6 | d | ~2-3 |
| H4 (Pyrazole) | ~6.4 | d | ~2-3 |
| N-CH₂- | ~4.2 | t | ~6-7 |
| -CH₂-NH₂ | ~3.1 | t | ~6-7 |
| -NH₂ | ~1.5-3.0 | br s | N/A |
¹³C NMR Spectroscopic Analysis of Carbon Framework
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The molecule contains five carbon atoms: three in the pyrazole ring and two in the ethanamine side chain.
The C3 carbon, bonded to the electronegative bromine atom, is expected to have its signal shifted to a lower field compared to unsubstituted pyrazoles. The C5 carbon, adjacent to two nitrogen atoms, would also be significantly deshielded. mdpi.com The C4 carbon signal would appear at a higher field. The two aliphatic carbons of the side chain would resonate in the upfield region of the spectrum, with the carbon atom closer to the pyrazole ring (N-CH₂) appearing at a lower field than the terminal carbon (-CH₂-NH₂). mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (Pyrazole) | ~140 |
| C3 (Pyrazole) | ~120 |
| C4 (Pyrazole) | ~108 |
| N-CH₂- | ~50 |
| -CH₂-NH₂ | ~40 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the H4 and H5 protons of the pyrazole ring, and between the two methylene groups (-CH₂-CH₂-) of the ethanamine chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would confirm the assignments made in the ¹H and ¹³C spectra, for instance, linking the ¹H signal at ~6.4 ppm to the ¹³C signal at ~108 ppm (C4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for establishing the connectivity between the pyrazole ring and the side chain. For example, correlations would be expected from the N-CH₂ protons (~4.2 ppm) to the C5 (~140 ppm) and C4 (~108 ppm) carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, NOESY could show spatial proximity between the protons of the N-CH₂ group and the H5 proton of the pyrazole ring, helping to confirm the N1-alkylation regiochemistry. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would exhibit several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic pyrazole ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethanamine chain would appear just below 3000 cm⁻¹. The N-H bending (scissoring) vibration of the primary amine is typically found around 1590-1650 cm⁻¹. The pyrazole ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov Finally, a band corresponding to the C-Br stretch would be expected in the lower frequency region of the spectrum (500-600 cm⁻¹).
Table 3: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine |
| Aromatic C-H Stretch | 3050 - 3150 | Pyrazole Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Ethanamine Chain |
| N-H Bend | 1590 - 1650 | Primary Amine |
| C=N / C=C Stretch | 1400 - 1600 | Pyrazole Ring |
| C-N Stretch | 1000 - 1250 | Aliphatic Amine |
| C-Br Stretch | 500 - 600 | Bromo-pyrazole |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For C₅H₈BrN₃, the exact mass can be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Fission of the C-C bond adjacent to the amine, leading to the loss of a CH₂NH₂ radical and the formation of a stable pyrazolyl-methyl cation.
Loss of the side chain: Cleavage of the N-C bond connecting the side chain to the pyrazole ring, resulting in a fragment corresponding to the 3-bromopyrazole cation.
Loss of Bromine: Cleavage of the C-Br bond to yield a [M-Br]⁺ fragment.
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.
Crystal Packing and Supramolecular Assembly
Specific information on the crystal packing and supramolecular assembly of this compound is not found in the reviewed literature. Generally, the arrangement of molecules in a crystalline solid is governed by the drive to achieve the most stable, low-energy configuration. This packing is influenced by a variety of intermolecular forces, including van der Waals interactions, hydrogen bonds, and, pertinent to this molecule, halogen bonds. For related bromo-pyrazole structures, crystal packing is often dictated by a combination of these interactions, leading to complex three-dimensional networks. researchgate.netresearchgate.net
Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions
While a specific analysis for this compound is not available, the molecular structure suggests the potential for significant intermolecular interactions.
Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, and the pyrazole nitrogen atoms are potential hydrogen bond acceptors. This would likely result in the formation of N-H···N hydrogen bonds, a common and strong interaction that often plays a key role in the supramolecular structure of nitrogen-containing heterocyclic compounds.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.comnih.gov The bromine atom on the pyrazole ring of this compound could participate in halogen bonds with electron-rich atoms, such as the nitrogen of the amine or pyrazole ring of a neighboring molecule. nih.gov The strength and directionality of these bonds are influenced by the electronic environment of the bromine atom. mdpi.com In similar brominated organic compounds, halogen bonds have been shown to be a significant factor in directing crystal packing. nih.gov
Conformational Analysis in the Crystalline State
A detailed conformational analysis of this compound in its crystalline state has not been reported. The conformation of the molecule in a crystal is the three-dimensional arrangement of its atoms that minimizes steric hindrance and maximizes favorable intermolecular interactions. For this compound, the key conformational flexibility lies in the rotation around the C-C and C-N bonds of the ethanamine side chain. The specific torsion angles would be determined by the intricate balance of forces within the crystal lattice. Theoretical and spectroscopic (NMR) analysis of similar small organic molecules, such as 1-bromo-2-propanol, has shown a preference for specific gauche or anti conformations depending on the solvent and intramolecular interactions. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (If Asymmetrically Synthesized)
This compound is not an inherently chiral molecule as it does not possess a stereocenter. Therefore, it would not be synthesized as enantiomers and would not exhibit optical activity. Chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) are used to study chiral molecules, as they rely on the differential absorption of left- and right-circularly polarized light. nih.govwikipedia.org Since this compound is achiral, ECD spectroscopy is not an applicable technique for its analysis.
Computational and Theoretical Investigations of 2 3 Bromo 1h Pyrazol 1 Yl Ethanamine
Conformation Analysis and Potential Energy Surface Mapping
There are no available studies on the conformational isomers of this molecule or a mapping of its potential energy surface to identify stable and transition states.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Calculated Nuclear Magnetic Resonance (NMR) chemical shifts and theoretical Infrared (IR) vibrational frequencies for this compound have not been reported in the accessible scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
No molecular dynamics simulation studies have been published that describe the dynamic behavior of this molecule over time or its interactions with solvent molecules.
Reaction Mechanism Studies through Computational Approaches
Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies on the reaction mechanisms of 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate the reaction pathways of various pyrazole (B372694) derivatives, no dedicated research focusing on the reaction mechanisms of this particular compound appears to be publicly available. semanticscholar.orguni.lumdpi.comresearchgate.netresearchgate.net
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and calculating activation energies, thereby providing deep insights into the reactivity and potential synthetic routes of chemical compounds. Studies on related pyrazole compounds often explore aspects like N-alkylation, cycloaddition reactions, and rearrangements. semanticscholar.orgmdpi.comnih.gov These investigations typically involve the calculation of molecular geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to understand the electronic properties and reactivity of the molecules. researchgate.netresearchgate.net
For instance, DFT studies on other pyrazole derivatives have been used to determine the most probable reaction pathways by comparing the energy profiles of different potential routes. semanticscholar.org Such studies can also clarify the regioselectivity and stereoselectivity of reactions involving the pyrazole ring. uni.lu
However, without specific studies on this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative and fall outside the scope of this fact-based article. The scientific community has not yet published research that would provide the detailed findings and data tables required for this section.
Chemical Reactivity and Derivatization Pathways of 2 3 Bromo 1h Pyrazol 1 Yl Ethanamine
Reactions at the Bromo Substituent (C-Br Bond)
The bromine atom at the C-3 position of the pyrazole (B372694) ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazole ring influences the reactivity of the C-Br bond, making it a suitable substrate for various transformations. chemguide.co.uk
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon bonds at the C-3 position of the pyrazole core.
Suzuki-Miyaura Reaction: This reaction is a powerful method for creating carbon-carbon bonds by coupling the bromo-pyrazole with an organoboron reagent, such as a boronic acid or its ester. For bromo-pyrazoles, these reactions are typically performed using a palladium catalyst, often with specialized phosphine (B1218219) ligands like XPhos, to achieve high yields. nih.govchemguide.co.uk The presence of the unprotected N-H on the pyrazole ring and the primary amine can sometimes present challenges, potentially requiring adjustments to the catalyst system or reaction conditions to prevent side reactions like debromination. chemguide.co.uk A study on the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole demonstrated that such reactions can proceed efficiently even with electron-deficient or sterically hindered boronic acids using a XPhos Pd G2 precatalyst. ic.ac.uk
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | Microwave | chemguide.co.uk |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | researchgate.net |
| XPhos-derived precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 60 °C | nih.gov |
Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromo-pyrazole and a terminal alkyne. This reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. nih.govchemsrc.comyoutube.com Research on the Sonogashira coupling of analogous 2-amino-3-bromopyridines with terminal alkynes has shown that these reactions proceed efficiently, providing the corresponding 3-alkynyl products in good to excellent yields under relatively mild conditions. uni.lusigmaaldrich.com This suggests that 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine would be a suitable substrate for similar transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-pyrazole with an alkene to form a new substituted alkene. google.com This method has been successfully applied to various bromo-heterocycles, including bromoindazoles (isosteres of pyrazoles), demonstrating its utility in forming vinyl-substituted pyrazoles. A one-pot synthesis of aryl-substituted pyrazoles has been developed based on a carbonylative Heck coupling methodology.
Stille Reaction: The Stille reaction couples the bromo-pyrazole with an organostannane reagent, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups, which would be advantageous given the presence of the primary amine and N-H pyrazole in the target molecule. While direct examples on this compound are not prominent, studies on related bromo-heterocycles, such as 3,5-dibromo-2-pyrone, show that Stille couplings occur regioselectively at the more electron-deficient C-3 position, which corresponds to the location of the bromine in the target compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions (If Electron-Deficient Pyrazole)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. For an SNAr reaction to be feasible, the aromatic ring must be sufficiently electrophilic, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The pyrazole ring itself is considered an electron-deficient heterocycle, particularly at the C3 and C5 positions, which makes it more susceptible to nucleophilic attack compared to benzene. chemguide.co.uk However, for the C-Br bond in this compound to be readily displaced by a nucleophile via the SNAr mechanism, additional activation would likely be required. This could involve the introduction of strong electron-withdrawing groups, such as a nitro or cyano group, elsewhere on the pyrazole ring. Without such activating groups, SNAr reactions on the bromo-pyrazole are generally difficult and require harsh conditions or alternative activation methods, such as photochemical promotion.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The direct formation of Grignard or organolithium reagents from this compound via standard halogen-metal exchange is generally not feasible. The primary obstacle is the presence of multiple acidic protons: the N-H proton of the pyrazole ring and the two N-H protons of the primary amine.
Both Grignard reagents (R-MgX) and organolithium reagents (R-Li) are extremely strong bases. They would preferentially react in a simple acid-base reaction, deprotonating the most acidic N-H protons before any halogen-metal exchange could occur at the C-Br bond. This would consume the organometallic reagent and prevent the formation of the desired pyrazolyl-Grignard or pyrazolyl-lithium species. A patent describes a method to form a lithiated pyrazole by first protecting the pyrazole N-H, reacting with butyllithium (B86547) at -78°C, and then reacting with a bromine source. This illustrates the necessity of protecting acidic protons before attempting such transformations.
Reactions Involving the Ethanamine Moiety (Primary Amine)
The primary amine of the ethanamine side chain is a versatile nucleophilic functional group that readily participates in a variety of classical amine reactions.
Acylation and Amidation Reactions
The primary amine of this compound can be easily acylated to form amides. This is a fundamental reaction typically carried out by treating the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. chemguide.co.ukchemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk Given the high nucleophilicity of the primary amine, these reactions are generally efficient and high-yielding. A second equivalent of the amine or an added non-nucleophilic base (like triethylamine (B128534) or pyridine) is often used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. chemguide.co.uk
| Acylating Agent | Byproduct | Typical Conditions | Reference |
|---|---|---|---|
| Acyl Chloride (RCOCl) | HCl | Inert solvent, often with a tertiary amine base | chemguide.co.uk |
| Carboxylic Anhydride ((RCO)₂O) | RCOOH | Neat or in an inert solvent | |
| Carboxylic Acid (RCOOH) | H₂O | Requires coupling agent (e.g., DCC, EDC) | nih.gov |
Schiff Base Formation and Subsequent Reductions
Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and is often catalyzed by a trace amount of acid. The formation of the C=N double bond is a cornerstone of combinatorial chemistry and provides a gateway to other functional groups.
The resulting imine can then be reduced to a stable secondary amine. This two-step process, known as reductive amination, is a highly effective method for N-alkylation of amines. The reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, but more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can reduce the imine in the presence of the starting aldehyde and are stable in mildly acidic conditions used to promote imine formation. This allows the entire reductive amination process to be conveniently performed in a single pot.
Alkylation Reactions of the Amine Nitrogen
The primary amine of this compound is a nucleophilic center that readily participates in alkylation reactions. Treatment with alkyl halides (R-X) or other alkylating agents leads to the formation of a new carbon-nitrogen bond. However, the reaction can be challenging to control. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity can lead to subsequent alkylations, resulting in a mixture of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. masterorganicchemistry.com
This "runaway" alkylation is a common issue in amine chemistry. masterorganicchemistry.com The process begins with an SN2 reaction between the primary amine and an alkyl halide. masterorganicchemistry.com The resulting secondary ammonium salt is then deprotonated by another molecule of the primary amine (acting as a base), yielding the neutral secondary amine. This new secondary amine, being a better nucleophile, can then react faster with the remaining alkyl halide than the original starting material. masterorganicchemistry.com
To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the amine or employing reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
Table 1: Products of Amine Alkylation
| Alkylating Agent | Expected Product Type | Potential Side Products |
| Methyl Iodide (Excess) | Quaternary Ammonium Salt | Secondary and Tertiary Amines |
| Benzyl Bromide (1 eq.) | Secondary Amine | Tertiary Amine, Unreacted Starting Material |
| Acetaldehyde/NaBH4 | Secondary Amine (N-ethyl) | Minimal over-alkylation |
Formation of Ammonium Salts
As a primary amine, this compound is basic and reacts with both protic acids and Lewis acids to form ammonium salts. With hydrohalic acids like HCl or HBr, it readily forms the corresponding hydrochloride or hydrobromide salt. This reaction is a straightforward acid-base neutralization.
Furthermore, exhaustive alkylation, particularly with an excess of a reactive alkyl halide like methyl iodide, drives the reaction towards the formation of a quaternary ammonium salt. masterorganicchemistry.com In this state, the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. The formation of these salts can significantly alter the physical properties of the molecule, such as its solubility and melting point.
Cycloaddition Reactions of the Pyrazole Ring (If Applicable)
While the aromatic pyrazole ring in the title compound is generally resistant to participating directly in cycloaddition reactions, the synthesis of the pyrazole core itself is fundamentally based on cycloaddition chemistry. The most prevalent method for forming the pyrazole ring system is through a [3+2] cycloaddition reaction. nih.govnih.gov
This process typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the 1,3-dipole is often a nitrile imine, which can be generated in situ from a hydrazonoyl halide. nih.gov This nitrile imine then reacts with an alkene or alkyne (the dipolarophile) to form the five-membered pyrazole or pyrazoline ring. nih.gov Copper-catalyzed oxidative [3+2] cycloaddition reactions are also a known method for creating substituted pyrazoles. Therefore, while the final this compound molecule may not readily undergo cycloaddition, its very existence is a product of this powerful ring-forming strategy.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of this compound presents significant questions of selectivity due to its multiple reactive sites.
Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another. Key considerations for this molecule include:
N-Alkylation vs. C-Substitution: Under basic conditions, alkylation will preferentially occur at the more nucleophilic primary amine. However, reactions targeting the pyrazole ring, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), will occur at the C3-Br position. The choice of reagents and reaction conditions is therefore critical to direct the transformation to the desired site.
Pyrazole Ring Substitution: In the synthesis of the pyrazole ring itself, for instance from the cyclocondensation of an aryl hydrazine (B178648) with a 1,3-diketone, the regioselectivity of the final product can be controlled by the solvent and reaction conditions. nih.gov
Stereoselectivity: Stereoselectivity becomes relevant when new chiral centers are created. For cycloaddition reactions used to synthesize the pyrazole core, the stereochemical outcome depends on the geometry of the transition state. Reactions can proceed through suprafacial-suprafacial or suprafacial-antarafacial pathways, which are governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species under thermal or photochemical conditions. youtube.com When derivatizing the amine group with a chiral reagent, diastereomeric products may be formed, and the stereoselectivity would depend on steric hindrance and the specific reaction mechanism.
Synthesis of Novel Pyrazole-Derived Architectures using this compound as a Building Block
This compound is an exemplary building block for constructing complex, novel pyrazole-containing molecular architectures. The two distinct functional groups—the primary amine and the C-bromo handle—allow for orthogonal chemical strategies where each site can be modified independently.
Amine Derivatization: The primary amine serves as a versatile nucleophilic handle. It can be acylated to form amides, reacted with isocyanates to form ureas, or condensed with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. These reactions are fundamental in medicinal chemistry for linking the pyrazole core to other pharmacophores. nih.govrasayanjournal.co.in
C-Br Derivatization: The bromine atom at the C3 position of the pyrazole ring is a classic functional group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, dramatically increasing molecular complexity. For example, Suzuki coupling with boronic acids or Heck coupling with alkenes can be used to forge new carbon-carbon bonds.
By combining these pathways, highly functionalized and diverse molecular scaffolds can be generated. For instance, one could first form an amide by reacting the amine with a carboxylic acid and then perform a Suzuki coupling at the C-Br position to introduce an additional aromatic ring. This stepwise derivatization is a powerful strategy for creating libraries of novel compounds, such as the pyrazole-triazole hybrids reported in some studies. arkat-usa.org
Table 2: Synthetic Utility of this compound
| Reactive Site | Reaction Type | Reagents | Resulting Structure |
| Amine Nitrogen | Acylation | Acid Chloride, Base | Amide |
| Amine Nitrogen | Reductive Amination | Aldehyde, NaBH4 | Secondary Amine |
| C3-Bromo | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | 3-Aryl-pyrazole |
| C3-Bromo | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 3-Alkynyl-pyrazole |
Advanced Applications of 2 3 Bromo 1h Pyrazol 1 Yl Ethanamine in Non Biological Chemical Systems
Role in Coordination Chemistry and as a Ligand for Metal Complexes
The fundamental appeal of 2-(3-bromo-1H-pyrazol-1-yl)ethanamine in coordination chemistry lies in its ability to act as a chelating ligand. The pyrazole (B372694) and ethylamine (B1201723) nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to those with monodentate ligands. Pyrazole-based ligands are of significant interest due to their robust nature and the proton-responsive character of the pyrazole N-H group in related protic pyrazoles, which can influence the electronic and reactive properties of the metal center. researchgate.netnih.gov
The design of metal complexes using this compound as a ligand is predicated on its function as a bidentate N,N-donor. This allows for the formation of discrete mononuclear complexes with various transition metals. The synthesis of such complexes typically involves a straightforward self-assembly process where a solution of the ligand is mixed with a metal salt in a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture. mdpi.comnih.gov
For instance, reacting the ligand with metal salts like manganese(II) perchlorate, copper(II) nitrate (B79036), or cadmium(II) chloride would be expected to yield complexes where the metal ion is coordinated by one or more molecules of the this compound ligand. mdpi.comnih.gov The remaining coordination sites on the metal are typically occupied by solvent molecules or the counter-ions from the salt (e.g., chloride, nitrate, or water), leading to various geometries such as octahedral or square planar. A general synthetic approach involves dissolving the ligand and the metal salt, often in a 2:1 or 1:1 molar ratio, in a solvent like ethanol, followed by stirring and allowing the product to crystallize via slow evaporation. nih.gov
While direct structural data for complexes of this compound is not extensively documented, the synthesis and characterization of complexes with analogous pyrazole-based ligands provide a clear precedent for their formation and structure.
Table 1: Examples of Metal Complexes Synthesized from Analogous Pyrazole-Based Ligands
| Ligand | Metal Ion | Resulting Complex Formula | Reference |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cd(II) | [Cd(L1)₂Cl₂] | nih.gov |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cu(II) | Cu(L1)₂(C₂H₅OH)₂₂ | nih.gov |
| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT) | Mn(II) | [Mn(MBPT)Br(H₂O)₂]ClO₄ | mdpi.com |
| 1,3-bis(3,5-dimethylpyrazol-1-yl)propane | Ni(II) | Structure determined for Ni(II) nitrate complex | researchgate.net |
Metal complexes containing pyrazole-based ligands are recognized as effective catalysts in a variety of organic reactions. The nitrogen donor atoms help to stabilize the metallic center in different oxidation states, which is crucial for many catalytic cycles.
Pyrazole and (pyrazol-1-yl)metal complexes have emerged as significant nitrogen-donor catalysts for carbon-carbon bond-forming reactions. researchgate.net These reactions are fundamental to synthetic organic chemistry, enabling the construction of complex molecular architectures. Metal complexes derived from ligands like this compound are potential candidates for catalyzing such transformations. For example, pyrazolyl metal complexes have been successfully employed in Heck and Suzuki coupling reactions. researchgate.net More recently, nickel-catalyzed reductive cross-coupling methods have been developed to form C(sp³)–C(sp²) bonds from abundant starting materials like alkyl amines and aryl carboxylic acids, a field where novel nitrogen-based ligands could play a significant role. nih.gov The electronic properties of the pyrazole ligand, modified by the bromo substituent, can tune the reactivity of the metal center, potentially enhancing catalytic efficiency.
Table 2: Pyrazole-Based Catalytic Systems for C-C Coupling Reactions
| Catalyst Type / Ligand | Metal | Reaction Type | Reference |
| Hydrotris(1-pyrazolyl)borate | Cr(III) | Ethylene Polymerization (with MAO) | researchgate.net |
| 1-Dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol | Ti(IV) | Ethylene Polymerization (with MAO) | researchgate.net |
| General Pyrazolyl Ligands | Various | Heck and Suzuki Coupling | researchgate.net |
| Various N-ligands | Ni | Formal Cross-Coupling of Amines and Carboxylic Acids | nih.gov |
The versatility of pyrazole-based complexes extends to oxidation and reduction catalysis. Protic pyrazole complexes, in particular, have been investigated for their ability to facilitate reactions involving hydrogen transfer. For instance, half-sandwich iridium(III) complexes bearing proton-responsive pyrazole ligands have been shown to be effective catalysts for the hydrogenation of carbon dioxide. nih.gov Conversely, these types of complexes can also catalyze dehydrogenation reactions, such as the release of hydrogen from formic acid. nih.gov Furthermore, a manganese complex featuring a bromo-pyrazole derivative ligand has demonstrated notable antioxidant activity, indicating its potential role in mediating redox processes. mdpi.com
Metal complexes incorporating pyrazole-based ligands can exhibit interesting photophysical properties, including luminescence. researchgate.net This phenomenon is often observed in complexes of d¹⁰ metals like zinc(II) and cadmium(II) or with lanthanide ions. nih.govrsc.org In these systems, the pyrazole-containing ligand can act as a chromophore or "antenna," absorbing ultraviolet or visible light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. nih.gov
For example, coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand with Zn(II) and Cd(II) show fluorescence attributed to ligand-based π–π* transitions. rsc.org The emission properties can be tuned by modifying the ligand structure or the metal ion. The presence of the heavy bromine atom in this compound could potentially enhance phosphorescence through the heavy-atom effect, making its metal complexes interesting candidates for applications in sensing or optical materials.
Catalytic Activity of Metal Complexes Derived from this compound in Organic Transformations
Application in Materials Science and Functional Materials
The ability of this compound to act as a bridging ligand between two different metal centers, or as a chelating ligand that can be incorporated into a larger polymeric structure, makes it a valuable component for materials science. Specifically, it can be used to construct coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.netrsc.org
In such materials, the ligand molecules act as linkers that connect metal ions or metal clusters into one-, two-, or three-dimensional networks. The structure and properties of the resulting material are dictated by the coordination geometry of the metal ion and the length and flexibility of the ligand. For example, ligands such as 1,3-bis(pyrazol-1-yl)propane have been shown to form linear coordination polymers with copper(II) chloride. researchgate.net These porous crystalline materials can have applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the functional groups on the ligand, such as the bromo group on this compound, can be used for post-synthetic modification to introduce new functionalities into the material.
Table 3: Examples of Functional Materials from Pyrazole-Based Ligands
| Ligand | Metal Ion(s) | Material Type | Potential Application/Property | Reference |
| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 2D Coordination Polymers | Magnetic Ordering (Co), Fluorescence (Zn, Cd) | rsc.org |
| 1,3-bis(pyrazol-1-yl)propane | Cu(II) | 1D Coordination Polymer | Basic structural motif | researchgate.net |
| General Protic Pyrazoles | Various | Metal-Organic Frameworks | Materials Chemistry, Catalysis | researchgate.net |
Precursor for Polymeric Materials and Surface Modification
The bifunctional nature of this compound, possessing both a reactive bromine atom and a primary amine group, makes it an excellent candidate as a monomer or modifying agent in the synthesis of advanced polymeric materials and for the functionalization of surfaces. The primary amine can readily participate in polymerization reactions such as polycondensation or be grafted onto existing polymer backbones. The bromine atom on the pyrazole ring offers a site for post-polymerization modification through reactions like cross-coupling, allowing for the fine-tuning of the polymer's properties.
While direct research on the use of this compound in this specific context is not extensively documented, the principles of using similar bromo-functionalized and amine-terminated molecules are well-established. For instance, bromo-terminated phosphonic acids have been successfully used for the initial modification of porous aluminum oxide surfaces, creating a reactive layer for subsequent functionalization with a variety of molecules, including those with amine groups. nih.gov This approach allows for the creation of tailored surfaces with specific chemical and physical properties. The ethanamine group in this compound could similarly be used to anchor the molecule to a surface, leaving the bromo-pyrazole unit exposed for further chemical transformations.
The pyrazole moiety itself imparts desirable characteristics to polymeric structures, including thermal stability and specific coordination properties. The incorporation of pyrazole units into polymer chains can lead to materials with enhanced performance for various applications.
Incorporation into Frameworks for Sensing Applications (e.g., Ion Detection)
Metal-Organic Frameworks (MOFs) have emerged as a significant class of porous materials with extensive applications in gas storage, separation, catalysis, and chemical sensing. The design and synthesis of new organic linkers are crucial for the development of MOFs with desired functionalities. The this compound molecule, with its nitrogen-containing heterocyclic ring and amine group, can act as a versatile ligand for the construction of novel MOFs. The pyrazole and amine nitrogens can coordinate to metal centers, forming stable framework structures.
The strategic placement of the bromo substituent on the pyrazole ring can influence the electronic properties of the resulting MOF and can also serve as a handle for post-synthetic modification. While specific MOFs constructed from this compound are not yet prevalent in the literature, the use of other pyrazole-based ligands in MOFs for ion sensing is well-documented. For example, MOFs have been designed to exhibit high selectivity and sensitivity for the detection of various metal ions, such as Fe(III), through fluorescence quenching or enhancement mechanisms. nih.govrsc.orgajol.infonih.gov A water-stable MOF, NNU-1, demonstrated highly selective fluorescence quenching for Fe³⁺ ions in aqueous solutions. nih.gov Another study highlighted a microporous MOF that could selectively sense Fe³⁺, CrO₄²⁻, and nitrobenzene. ajol.info The incorporation of the this compound ligand into a MOF could potentially lead to frameworks with tailored pore environments and active sites for the selective recognition of specific ions.
The amine group of the ligand can also play a crucial role in the sensing mechanism by providing an additional binding site for guest molecules or by modulating the luminescent properties of the framework. Functionalized Al(III) MOFs have demonstrated the ability to sense nitroaromatic vapors through fluorescence quenching. rsc.org
Development of Optoelectronic Materials (e.g., Fluorescent Dyes, Photochromic Systems)
The pyrazole ring is a well-known scaffold in the design of organic molecules with interesting photophysical properties. nih.gov The combination of the pyrazole core with other functional groups can lead to the development of novel fluorescent dyes and photochromic materials. The this compound molecule, with its potential for further functionalization at the bromine and amine positions, represents a valuable building block in this area.
The development of fluorescent probes for various analytical applications is an active area of research. nih.gov While direct studies on the fluorescent properties of this compound are limited, related pyrazole derivatives have shown promise. For example, the synthesis of pyrazole-based compounds for use as fluorescent agents has been reported. nih.gov The modification of the pyrazole structure can tune the emission wavelength and quantum yield.
Photochromic materials, which undergo a reversible change in color upon exposure to light, are of interest for applications such as optical data storage and smart windows. The incorporation of pyrazole moieties into photochromic systems is an emerging field. For instance, three photochromic materials based on polyoxometalates and viologens have been developed for UV probing and visual detection of metal ions and amines. rsc.org While not directly involving this compound, this research demonstrates the potential of incorporating such heterocyclic compounds into advanced optoelectronic materials. The ability to tune the electronic properties of the pyrazole ring through substitution makes it an attractive component for designing new photoresponsive molecules.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field.
Design of Molecular Receptors and Hosts
The pyrazole ring, with its hydrogen bond donor and acceptor sites, can participate in various non-covalent interactions, making it a suitable building block for the design of molecular receptors and hosts. The this compound molecule offers multiple points for interaction, including the pyrazole nitrogen atoms, the amine group, and the potential for halogen bonding involving the bromine atom.
These features could be exploited to create host molecules capable of selectively binding specific guest species. While specific examples of molecular receptors based on this compound are not readily found in the literature, the general principles of using pyrazole-containing molecules in supramolecular design are established. The ability to form directional hydrogen bonds and coordinate with metal ions makes pyrazoles valuable components in the construction of complex supramolecular assemblies. nih.gov
Formation of Self-Assembled Monolayers (SAMs) or Ordered Structures
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate. They are of great interest for modifying the properties of surfaces and for the fabrication of nanoscale devices. The ethanamine group of this compound can serve as an effective anchoring group to various substrates, such as gold or oxide surfaces.
Once anchored, the pyrazole units would be oriented away from the surface, creating a new interface with properties determined by the pyrazole ring and its bromo substituent. This could be used to control the wettability, adhesion, and chemical reactivity of the surface. While direct reports on SAMs of this compound are scarce, the use of other organic molecules to form SAMs for applications in electronics and photovoltaics is a thriving area of research. For example, a pyrene-based self-assembled monolayer material has been used to improve the efficiency and durability of perovskite solar cells. ossila.com This highlights the potential of using well-designed organic molecules to create functional interfaces. The ordered arrangement of the bromo-pyrazole units in a SAM could also provide a template for the growth of other materials or for the creation of patterned surfaces.
Utilization in Analytical Chemistry as a Chemical Probe or Reagent
The reactive functionalities of this compound make it a potentially useful reagent in analytical chemistry. The primary amine group can be used for derivatization of analytes containing, for example, carboxylic acid or aldehyde groups, to enhance their detectability in techniques like HPLC or mass spectrometry.
The bromo-pyrazole moiety can also be exploited. The bromine atom can be replaced through various coupling reactions, allowing for the attachment of a reporter group, such as a fluorophore or an electroactive species. This would transform the molecule into a chemical probe for the detection of specific analytes. The pyrazole ring itself can act as a ligand for metal ions, suggesting its potential use as a chelating agent or as a component of an ion-selective electrode.
Development of Chemo-Sensors for Non-Biological Analytes
The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to various metal ions. nih.gov This property is harnessed in the design of chemo-sensors, particularly fluorescent sensors, for the detection of non-biological analytes such as heavy metal ions. The general principle involves creating a molecule where the pyrazole unit acts as a receptor for the analyte. The binding event then triggers a change in the molecule's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, allowing for the qualitative and quantitative detection of the target analyte. nih.govrsc.org
Derivatives of pyrazole have been successfully employed as selective fluorescent sensors for a range of metal cations. For instance, certain pyrazole-based sensors have demonstrated a significant increase in fluorescence intensity upon binding with ions like zinc (Zn²⁺), cadmium (Cd²⁺), iron(III) (Fe³⁺), and iron(II) (Fe²⁺). nih.gov The mechanism often involves a process called photoinduced electron transfer (PET), where the fluorescence of a fluorophore is quenched in the absence of the metal ion. Upon coordination of the metal ion to the pyrazole receptor, the PET process is inhibited, leading to a restoration or enhancement of fluorescence. nih.gov
While specific studies on the chemo-sensor applications of this compound are not extensively documented in publicly available literature, its structural components suggest significant potential. The pyrazole ring can serve as the metal-binding site, and the ethanamine side chain can be further modified to attach various fluorophores or other signaling units. The bromo-substituent on the pyrazole ring can also be used as a handle for further chemical modifications to fine-tune the sensor's selectivity and sensitivity.
The development of such sensors is critical for environmental monitoring, as they can be designed to detect toxic heavy metal ions in water sources. mdpi.com The versatility of the pyrazole scaffold allows for the creation of a diverse library of sensors tailored for specific non-biological analytes. rsc.org
Table 1: Examples of Pyrazole-Based Fluorescent Sensors for Metal Cations
| Sensor Type | Target Analyte(s) | Observed Effect | Limit of Detection (LoD) | Reference |
| Pyrazole Derivative | Zn²⁺ / Cd²⁺ | "Turn-on" fluorescence | Not Specified | nih.gov |
| Pyrazole Derivative | Fe³⁺ / Fe²⁺ | "Turn-on" fluorescence | 0.025 µM for Fe³⁺ | nih.gov |
| Pyrazoloquinoline Derivative | Zn²⁺ | 13-fold increase in fluorescence | 0.193 µM | mdpi.com |
| Pyridine Derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence enhancement | Not Specified | mdpi.com |
Derivatizing Agent for Chromatographic or Spectrometric Analysis
In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for a particular analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net This is often necessary for compounds that lack a chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. sigmaaldrich.comnih.gov
Aliphatic amines, for example, are frequently derivatized to enhance their detectability. sigmaaldrich.com Common derivatizing agents are molecules that can react with the amine group to attach a moiety that is easily detectable. researchgate.netresearchgate.net
The molecule this compound itself contains a primary amine group. Therefore, it would typically be the analyte that is derivatized rather than acting as the derivatizing agent. For instance, its primary amine could be reacted with a reagent like dansyl chloride or dabsyl chloride to produce a derivative with strong UV absorbance or fluorescence, facilitating its analysis by HPLC. nih.gov
However, the pyrazole scaffold can be incorporated into a molecule designed to be a derivatizing agent. For this compound to function as a derivatizing agent, it would need to be chemically modified to introduce a reactive group capable of covalently bonding with analytes of interest. For example, the ethanamine side chain could be converted into a more reactive functional group, such as an isothiocyanate or a chloroformate. This new pyrazole-containing molecule could then be used to "tag" other compounds, such as alcohols or phenols, for subsequent analysis. The pyrazole ring in the derivatizing agent would provide a consistent and detectable signal in the chromatogram or spectrum.
While there is no direct evidence in the reviewed literature of this compound being used as a derivatizing agent, the chemical principles of derivatization suggest that pyrazole-containing reagents could be developed for such applications, offering a novel class of derivatizing agents with potentially unique analytical advantages.
Future Research Directions and Unexplored Potential of 2 3 Bromo 1h Pyrazol 1 Yl Ethanamine
Development of More Sustainable and Efficient Synthetic Routes
While traditional methods for the synthesis of pyrazole (B372694) derivatives are well-established, the future of chemical manufacturing hinges on the development of sustainable and efficient processes. For 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine, future research could focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free conditions. bohrium.com The synthesis of various pyrazole derivatives has been successfully achieved using this technology, suggesting its applicability for the efficient production of this compound. bohrium.com
Another key area of development is the use of eco-friendly catalysts and reaction media . For instance, the use of ionic liquids or solid-supported catalysts could facilitate easier product separation and catalyst recycling, contributing to a more sustainable process. researchgate.netresearchgate.net One-pot, multi-component reactions represent another elegant strategy to improve efficiency by combining several synthetic steps into a single operation, thereby reducing solvent usage and purification efforts. researchgate.netresearchgate.net
| Synthetic Method | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, and cleaner reaction profiles. bohrium.com |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and simplified purification procedures. researchgate.netresearchgate.net |
| Green Catalysts (e.g., Ionic Liquids, Solid-Supported Catalysts) | Enhanced recyclability, reduced environmental impact, and improved cost-effectiveness. researchgate.netresearchgate.net |
| Solvent-Free Reactions | Minimized use of hazardous organic solvents, leading to a greener process. bohrium.com |
Exploration of Novel Reactivity and Cascade Transformations
The unique structural features of this compound—a nucleophilic amino group, an electrophilic carbon bearing a bromine atom, and the versatile pyrazole core—make it an ideal candidate for exploring novel reactivity and complex cascade transformations.
Cascade reactions , where a single synthetic operation triggers a sequence of bond-forming events, offer a powerful tool for the rapid construction of molecular complexity. researchgate.netrsc.orgmdpi.com The ethanamine side chain can act as an internal nucleophile, potentially participating in intramolecular cyclizations with the pyrazole ring or with external reagents. The bromine atom at the 3-position of the pyrazole ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. nih.gov
Future research could explore the development of novel cascade sequences initiated by the reaction of the amino group or the bromo-pyrazole moiety. For example, a reaction cascade could be designed to first involve the amino group in a condensation reaction, followed by an intramolecular cyclization involving the pyrazole ring, leading to the formation of novel polycyclic heterocyclic systems.
| Reaction Type | Potential Transformation of this compound | Potential Product Class |
| Intramolecular Cyclization | The amino group could displace the bromine atom to form a fused bicyclic system. | Fused pyrazolo-dihydropyrazines |
| Cascade [3+2] Cycloaddition/Hydrolysis | The pyrazole could act as a 1,3-dipole precursor in a reaction with a suitable dipolarophile. researchgate.net | Novel polycyclic nitrogen heterocycles |
| Palladium-Catalyzed Cross-Coupling/Amination Cascade | Sequential Suzuki coupling at the bromo-position followed by an intramolecular amination. nih.gov | Complex fused pyrazole derivatives |
| Ring-Opening/Ring-Closing Cascade | Reaction with a strong nucleophile could potentially open the pyrazole ring, followed by a different ring-closing event. | Novel heterocyclic scaffolds |
Design of Advanced Catalytic Systems based on its Coordination Capabilities
The presence of multiple nitrogen atoms in the pyrazole ring and the amino group of the ethanamine side chain endows this compound with excellent coordination capabilities. This makes it a promising ligand for the design of novel metal-based catalysts.
The pyrazole nitrogen atoms can act as a bidentate or monodentate ligand, while the amino group provides an additional coordination site. This allows for the formation of stable complexes with a variety of transition metals, such as palladium, ruthenium, copper, and iron. These metal complexes could be designed to catalyze a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
The bromine atom on the pyrazole ring can also be used to immobilize the ligand onto a solid support, leading to the development of heterogeneous catalysts that can be easily recovered and reused.
| Metal Ion | Potential Ligand Coordination Mode | Potential Catalytic Application |
| Palladium(II) | Bidentate (N,N') from pyrazole and amino group | Suzuki, Heck, and Sonogashira cross-coupling reactions |
| Ruthenium(II) | Tridentate (N,N',N'') if an additional donor is introduced | Asymmetric hydrogenation, transfer hydrogenation |
| Copper(I/II) | Bidentate or tridentate | Atom transfer radical polymerization (ATRP), click chemistry |
| Iron(II/III) | Bidentate or tridentate | Oxidation reactions, C-H activation |
Integration into Emerging Smart Materials and Nanotechnologies
The unique functional groups of this compound make it a valuable building block for the development of advanced smart materials and nanotechnologies. "Smart" materials are designed to respond to external stimuli, such as changes in pH, temperature, or light, and have applications in areas like drug delivery, sensing, and self-healing materials.
The amino group can be used as a reactive handle to incorporate the molecule into polymer chains or onto the surface of nanomaterials. The pyrazole ring, with its aromatic and polar nature, can influence the self-assembly and electronic properties of the resulting materials. The bromine atom provides a site for further functionalization, allowing for the fine-tuning of the material's properties.
For example, polymers containing the this compound unit could exhibit pH-responsive behavior due to the protonation/deprotonation of the amino group. These polymers could be used to create drug delivery systems that release their payload in response to the acidic environment of tumor tissues.
| Material Type | Role of this compound | Potential Application |
| pH-Responsive Polymers | The amino group provides a pH-sensitive switch. | Targeted drug delivery, smart coatings |
| Metal-Organic Frameworks (MOFs) | The pyrazole and amino groups can act as linkers to connect metal nodes. | Gas storage, catalysis, sensing |
| Functionalized Nanoparticles | The amino group can be used to graft the molecule onto the surface of nanoparticles. | Bioimaging, targeted therapy |
| Conducting Polymers | The pyrazole ring can contribute to the electronic properties of the polymer backbone. | Organic electronics, sensors |
Advanced Theoretical Predictions and Experimental Validation of New Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, spectroscopic properties, and reaction mechanisms.
Theoretical studies can be used to predict the molecule's geometry, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to confirm its structure. researchgate.net Furthermore, DFT can be used to model the transition states of potential reactions, providing a deeper understanding of the reaction pathways and helping to guide the design of new synthetic methods.
The combination of advanced theoretical predictions and experimental validation will be crucial for unlocking the full potential of this compound. Theoretical studies can identify promising research directions, which can then be explored experimentally in the laboratory. This synergistic approach will accelerate the discovery of new applications for this versatile molecule.
| Property | Computational Method | Potential Insight |
| Molecular Geometry and Conformation | DFT geometry optimization | Understanding the 3D structure and steric effects. |
| Electronic Properties (HOMO-LUMO gap, electrostatic potential) | DFT, TD-DFT | Predicting reactivity, electronic transitions, and intermolecular interactions. researchgate.net |
| Spectroscopic Properties (IR, NMR) | DFT calculations of vibrational frequencies and chemical shifts | Aiding in structural characterization and interpretation of experimental spectra. researchgate.net |
| Reaction Mechanisms and Transition States | DFT transition state searching | Elucidating reaction pathways and predicting reaction barriers for novel transformations. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of a pyrazole precursor followed by coupling with ethanamine. Key steps include:
- Bromination : Introducing bromine at the 3-position of the pyrazole ring using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-substitution.
- Coupling : Reacting the brominated pyrazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves yield (reported up to 65–70%) .
Q. How can the purity and structural integrity of this compound be verified using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern (e.g., singlet for bromine-substituted proton at δ 7.2–7.5 ppm) and ethanamine linkage (δ 2.8–3.2 ppm for –CH₂–NH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 216.01 (M+H⁺) with isotopic patterns matching bromine .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in modulating biological targets?
- Methodological Answer :
- Systematic Substitution : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., –CF₃) to evaluate electronic effects on receptor binding .
- Amino Group Modifications : Introduce methyl or acetyl groups to the ethanamine moiety to study steric effects on target interaction .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies (radioligand displacement) to correlate structural changes with activity .
Q. How can computational methods like molecular docking predict the interaction of this compound with potential enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known pyrazole-binding pockets (e.g., cyclooxygenase-2, MAP kinases) using databases like PDB or ChEMBL .
- Docking Workflow :
Prepare the ligand (protonation states, tautomers) using software like OpenBabel.
Generate receptor grids focusing on active sites (e.g., COX-2 His90/Arg120 residues).
Run simulations (AutoDock Vina) to calculate binding affinities (ΔG) and pose rankings .
- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine models .
Data Analysis and Contradiction Resolution
Q. How can researchers address contradictions in reported biological activities of brominated pyrazole ethanamine derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, assay protocols) to isolate compound-specific effects .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends or outliers in activity profiles .
- Control Experiments : Test for off-target interactions (e.g., hERG channel binding) or solubility limitations that may skew biological results .
Applications in Drug Discovery
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high permeability) .
- Metabolic Stability : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and identify cytochrome P450 (CYP) isoforms involved in metabolism .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify free fraction (% unbound) for dose adjustment .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 215.08 g/mol | |
| LogP (Predicted) | 1.8 (Schrödinger QikProp) | |
| ¹H NMR (DMSO-d6) | δ 7.45 (s, 1H, pyrazole-H) | |
| IC₅₀ (COX-2 Inhibition) | 12.3 µM (SD ± 1.5, n=3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
